molecular formula C22H24N2O4S B10872936 N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]acetamide

N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]acetamide

Cat. No.: B10872936
M. Wt: 412.5 g/mol
InChI Key: QIXQWLYWBXGDON-UHFFFAOYSA-N
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Description

N~1~-(3-BENZOYL-1,1-DIOXO-2-PENTYL-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by its unique structure, which includes a benzoyl group, a pentyl chain, and a benzothiazine ring system. Benzothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-BENZOYL-1,1-DIOXO-2-PENTYL-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazine Ring: The benzothiazine ring is formed through a cyclization reaction involving a substituted aniline and a thioamide. This reaction is typically carried out under acidic conditions to facilitate the cyclization process.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the benzothiazine intermediate with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Pentyl Chain: The pentyl chain is introduced through an alkylation reaction. This step involves the reaction of the benzothiazine intermediate with a pentyl halide in the presence of a base such as potassium carbonate.

    Formation of the Acetamide Group: The final step involves the introduction of the acetamide group through an amidation reaction. This involves the reaction of the benzothiazine intermediate with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of N1-(3-BENZOYL-1,1-DIOXO-2-PENTYL-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)ACETAMIDE typically involves optimization of the above synthetic routes to achieve high yields and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-BENZOYL-1,1-DIOXO-2-PENTYL-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and pentyl groups. Common reagents for these reactions include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can lead to alcohols.

Scientific Research Applications

N~1~-(3-BENZOYL-1,1-DIOXO-2-PENTYL-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It has shown promising results in various in vitro and in vivo studies.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N1-(3-BENZOYL-1,1-DIOXO-2-PENTYL-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of key biological pathways. For example, it has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, leading to the inhibition of bacterial growth. Additionally, the compound can interact with specific receptors on the surface of cancer cells, leading to the induction of apoptosis and inhibition of tumor growth.

Comparison with Similar Compounds

N~1~-(3-BENZOYL-1,1-DIOXO-2-PENTYL-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)ACETAMIDE can be compared with other benzothiazine derivatives, such as:

    N-(3-Benzoyl-1,1-dioxo-2-pentyl-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl)-4-methylbenzamide: This compound has a similar structure but includes a methyl group on the benzamide moiety, which can affect its biological activity and chemical properties.

    N-(3-Benzoyl-1,1-dioxo-2-pentyl-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl)-benzamide: This compound lacks the acetamide group, which can influence its solubility and reactivity.

The uniqueness of N1-(3-BENZOYL-1,1-DIOXO-2-PENTYL-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(3-benzoyl-1,1-dioxo-2-pentyl-1λ6,2-benzothiazin-4-yl)acetamide

InChI

InChI=1S/C22H24N2O4S/c1-3-4-10-15-24-21(22(26)17-11-6-5-7-12-17)20(23-16(2)25)18-13-8-9-14-19(18)29(24,27)28/h5-9,11-14H,3-4,10,15H2,1-2H3,(H,23,25)

InChI Key

QIXQWLYWBXGDON-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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